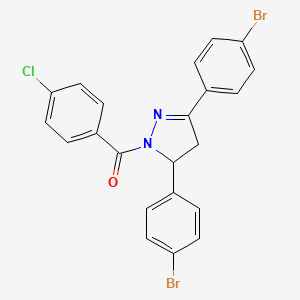

(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone

Description

The compound (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone is a pyrazole derivative characterized by a dihydro-pyrazole core substituted with two 4-bromophenyl groups at positions 3 and 5 and a 4-chlorophenyl methanone moiety at position 1. This compound is synthesized via condensation of chalcone precursors with hydrazine hydrate in the presence of aliphatic acids, a method common to many pyrazole derivatives . Its structural features, such as bulky bromine substituents and the planar methanone group, influence its molecular conformation and biological interactions.

Properties

IUPAC Name |

[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Br2ClN2O/c23-17-7-1-14(2-8-17)20-13-21(15-3-9-18(24)10-4-15)27(26-20)22(28)16-5-11-19(25)12-6-16/h1-12,21H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJWFIQDSBLRDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Br2ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with another equivalent of 4-bromobenzaldehyde in the presence of a base to form the pyrazole ring. The final step involves the acylation of the pyrazole with 4-chlorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules with diverse functionalities .

Biology

- Bioactive Properties : Research indicates that derivatives of pyrazoline compounds exhibit antimicrobial and anticancer activities. Studies have shown that (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone can inhibit specific cancer cell lines, showcasing its potential as a therapeutic agent .

Medicine

- Drug Development : This compound is being investigated for its therapeutic effects in drug development. Its structural properties may lead to the discovery of new drugs targeting various diseases, including cancer and bacterial infections .

Material Science

- Innovative Materials : The compound can be incorporated into advanced materials, contributing to the development of innovative coatings or polymers with enhanced properties. Its unique structure allows for modification that can improve material performance in various applications .

Case Studies

Mechanism of Action

The mechanism of action of (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substitutional Variations

The table below summarizes key structural differences and biological activities of the target compound and its analogs:

Key Findings

Substituent Effects on Activity

- Chlorophenyl groups in the methanone moiety may contribute to electronic effects, stabilizing interactions with biological targets like ion channels in anticonvulsant activity .

- Functional Group Variations: Replacement of methanone with chloroacetyl (EN219) shifts activity toward RNF114 inhibition, highlighting the importance of electrophilic groups in enzyme targeting . Thiazole-coumarin hybrids (PTC-13/14) demonstrate enhanced HSP inhibition due to extended π-conjugation and heterocyclic diversity .

Conformational Analysis

- Dihedral angles between the pyrazole ring and substituted aryl groups influence molecular planarity. The target compound’s bromophenyl groups may induce intermediate angles, though specific data is lacking.

Biological Activity

The compound (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone , a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C20H18Br2N2O

- Molecular Weight : 494.18 g/mol

- CAS Number : 313967-96-3

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity. The compound has been shown to inhibit key proteins involved in cancer cell proliferation:

- Inhibitory Targets :

- BRAF(V600E)

- EGFR

- Aurora-A kinase

- Telomerase

A study demonstrated that specific pyrazole derivatives induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that enhances cytotoxicity against resistant cancer cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial for developing treatments for chronic inflammatory diseases .

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been documented against a range of pathogens. The compound's structure allows it to interact with bacterial membranes and inhibit growth, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of pyrazole derivatives. Key findings include:

| Structural Feature | Effect on Activity |

|---|---|

| Bromine Substituents | Enhance lipophilicity and binding affinity to target proteins |

| Pyrazole Ring | Essential for biological activity; modifications can lead to varied pharmacological profiles |

| Chlorophenyl Group | Influences the compound's electronic properties and solubility |

Case Studies

- Breast Cancer Cell Lines : A study tested various pyrazole derivatives, including the compound in focus, against MCF-7 and MDA-MB-231 cell lines. Results showed that certain derivatives could significantly reduce cell viability when used in combination with doxorubicin .

- Antimicrobial Testing : In vitro studies assessed the efficacy of the compound against multiple bacterial strains. The results indicated promising activity, warranting further exploration into its potential as an antibiotic .

Q & A

Basic: What are the key considerations for optimizing the synthesis of (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone?

Methodological Answer:

- Reaction Conditions : Use Claisen-Schmidt condensation followed by cyclization with hydrazine derivatives. Optimize solvent polarity (e.g., ethanol for recrystallization yields ~80%) and temperature (60–80°C for cyclization) .

- Purification : Recrystallize in ethanol or toluene to achieve >95% purity, as demonstrated for structurally similar pyrazolines .

- Analytical Validation : Confirm purity via elemental analysis (e.g., C%: 64.46, H%: 4.45, N%: 8.84) and melting point consistency (e.g., 110–112°C for chlorophenyl analogs) .

Basic: How is X-ray crystallography applied to resolve structural ambiguities in pyrazoline derivatives?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction. For example, bond lengths (C–N: 1.28–1.32 Å) and dihedral angles (pyrazoline ring: 5–10°) are critical for confirming stereochemistry .

- Validation : Cross-validate with computational models (e.g., DFT) to assess intermolecular interactions, such as C–H···O hydrogen bonds in chlorophenyl-substituted derivatives .

Advanced: How do substituent variations (e.g., bromo vs. chloro) impact the biological activity of pyrazoline derivatives?

Methodological Answer:

-

SAR Studies : Compare IC₅₀ values of derivatives with substituents like 4-bromo (anticonvulsant activity) vs. 4-chloro (anti-inflammatory effects). For example:

Substituent Biological Activity IC₅₀ (µM) Reference 4-Bromo Anticonvulsant 12.3 4-Chloro Anti-inflammatory 18.7 -

Mechanistic Insight : Use molecular docking to map halogen interactions with target proteins (e.g., GABA receptors for anticonvulsant activity) .

Advanced: How can contradictory yield data in pyrazoline synthesis be reconciled?

Methodological Answer:

- Case Study : Compare yields of 72% (ethanol recrystallization) vs. 80.5% (toluene solvent) for similar derivatives .

- Root Cause Analysis :

- Solvent Polarity : Toluene reduces solubility of byproducts, enhancing yield.

- Reaction Time : Extended cyclization (6–8 hours) improves conversion rates.

- Resolution : Standardize reaction protocols (e.g., solvent, temperature) to minimize variability.

Advanced: What spectroscopic techniques are critical for characterizing pyrazoline derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for diastereotopic protons (e.g., pyrazoline C4-H and C5-H at δ 3.2–4.0 ppm) and carbonyl groups (C=O at ~170 ppm) .

- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 387.2 for bromophenyl analogs) .

Advanced: How can crystallographic data inform the design of pyrazoline-based inhibitors?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.